![molecular formula C20H17N5O2 B224274 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is a chemical compound that is widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in lab experiments is its efficiency and high yield of synthesis. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are many future directions for the use of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in scientific research. One direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, it could be used as a tool to study the role of certain proteins in the body, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 3-cyanopyridine-2-carboxylic acid with 1-(2-pyridyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-(2-pyridyl)ethylamine in the presence of a catalyst. These methods are efficient and provide a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been extensively studied for its potential use in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool to study the role of certain proteins in the body.
Eigenschaften
Produktname |
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile |
|---|---|
Molekularformel |
C20H17N5O2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-oxo-6-pyridin-3-yl-4-(4-pyridin-2-ylpiperazin-1-yl)pyran-3-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c21-13-16-17(12-18(27-20(16)26)15-4-3-6-22-14-15)24-8-10-25(11-9-24)19-5-1-2-7-23-19/h1-7,12,14H,8-11H2 |
InChI-Schlüssel |
CKOBNZCBNTZETE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




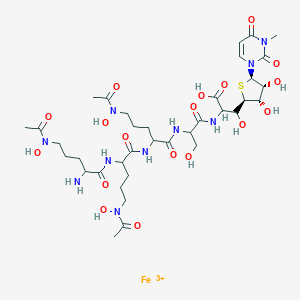
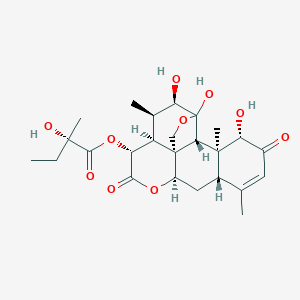
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

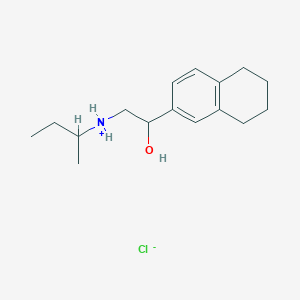
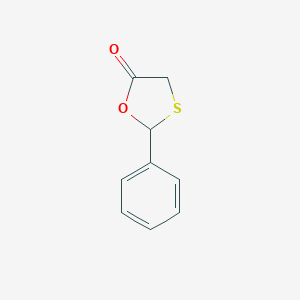
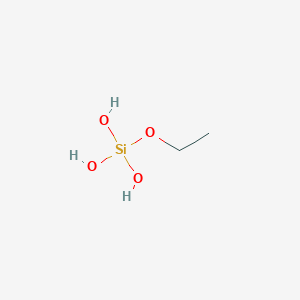


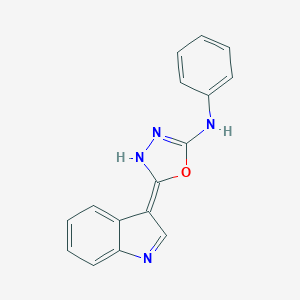

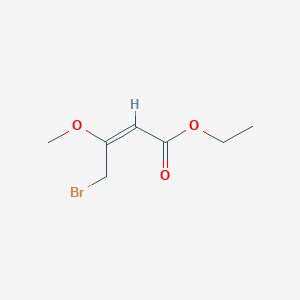
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)